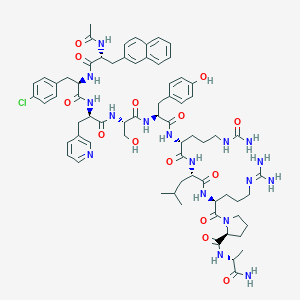

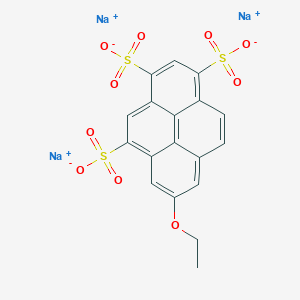

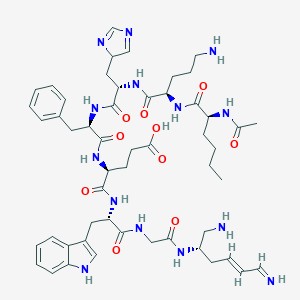

5-Imino-N-(1-carboethoxypropen-1-yl)daunorubicin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

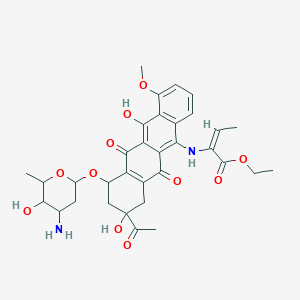

Allocryptopine is an isoquinoline alkaloid found in various plants of the Papaveraceae family, including Glaucium arabicum, Argemone mexicana, Eschscholtzia, Corydalis, Fumaria, Chelidonium, and Hunnemannia fumariifolia . It is known for its bioactive properties and has been studied for its potential therapeutic benefits, particularly in the treatment of arrhythmias .

Preparation Methods

Allocryptopine can be extracted from plants rich in this alkaloid, such as poppy plants, using acidic water extraction methods . The process involves soaking the plant material in acidic water, followed by purification steps to isolate the compound. Synthetic routes for allocryptopine involve the use of isoquinoline derivatives and specific reaction conditions to achieve the desired structure .

Chemical Reactions Analysis

Allocryptopine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Allocryptopine has been extensively studied for its interactions with plasma proteins, such as human serum albumin and α-1-acid glycoprotein . These interactions are crucial for understanding the compound’s potential as a therapeutic agent. Allocryptopine has shown promise in the treatment of arrhythmias, with studies indicating its potential anti-arrhythmic actions in various animal models . Additionally, it has been investigated for its anti-inflammatory and neuroprotective properties, particularly in the context of inflammatory bowel disease .

Mechanism of Action

The mechanism of action of allocryptopine involves its interaction with multiple ion channels, leading to reduced repolarization dispersion and potential therapeutic benefits in arrhythmia diseases . It also targets the CX3CL1–CX3CR1 axis, GNB5, AKT, and NF-κB pathways, which are involved in inflammatory responses and apoptosis . These molecular targets and pathways contribute to its anti-inflammatory and neuroprotective effects .

Comparison with Similar Compounds

Allocryptopine is structurally similar to protopine, another isoquinoline alkaloid . Both compounds share a benzylisoquinoline core, but allocryptopine has an additional methoxy group on the aromatic ring, which contributes to its unique properties . Other similar compounds include thalictrimine, α-fagarine, and β-homochelidonine . Allocryptopine’s unique structure and interactions with plasma proteins make it a valuable compound for further research and potential therapeutic applications .

Properties

IUPAC Name |

ethyl (E)-2-[[8-acetyl-10-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,8,11-trihydroxy-1-methoxy-12-oxo-9,10-dihydro-7H-tetracen-5-ylidene]amino]but-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H38N2O11/c1-6-19(32(41)44-7-2)35-27-16-9-8-10-20(43-5)23(16)30(39)26-25(27)29(38)17-12-33(42,15(4)36)13-21(24(17)31(26)40)46-22-11-18(34)28(37)14(3)45-22/h6,8-10,14,18,21-22,28,37-38,40,42H,7,11-13,34H2,1-5H3/b19-6+,35-27? |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QANWDFUNAMVWMA-GDHMGMMPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CC)N=C1C2=C(C(=CC=C2)OC)C(=O)C3=C(C4=C(CC(CC4OC5CC(C(C(O5)C)O)N)(C(=O)C)O)C(=C31)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C\C)/N=C1C2=C(C(=CC=C2)OC)C(=O)C3=C(C4=C(CC(CC4OC5CC(C(C(O5)C)O)N)(C(=O)C)O)C(=C31)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H38N2O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

638.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123618-02-0 |

Source

|

| Record name | 5-Imino-N-(1-carboethoxypropen-1-yl)daunorubicin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123618020 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,3-Bis[2,2-bis(4-pyrrolidin-1-ylphenyl)ethenyl]-4,5,6,7-tetrabromo-2-benzofuran-1-one](/img/structure/B55099.png)

![Magnesium,[3,5-bis(trifluoromethyl)phenyl]bromo-](/img/structure/B55108.png)